1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride

Catalog No.
S11156640
CAS No.
M.F
C20H26Cl2N4O3S
M. Wt
473.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin...

Product Name

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride

IUPAC Name

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride

Molecular Formula

C20H26Cl2N4O3S

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H

InChI Key

GULNFUQAVPTTQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl

The compound 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one; hydrochloride is a complex organic molecule characterized by a piperazine ring, multiple aromatic systems, and a sulfonyl group. This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. The presence of chloro and methyl groups on the pyridine rings enhances its pharmacological properties.

Typical of piperazine derivatives:

  • Acylation: The amine groups in the piperazine structure can react with acyl halides or anhydrides to form amides.
  • Alkylation: Alkyl halides can substitute hydrogen atoms on the piperazine ring, introducing different alkyl chains.
  • N-Oxidation: Piperazine can be oxidized to form N-oxides when treated with oxidizing agents such as peracids.
  • Coordination Chemistry: The nitrogen atoms in the piperazine can coordinate with metal ions, forming stable complexes that may exhibit unique properties .

Compounds containing piperazine structures are often investigated for their biological activities, including:

  • Antipsychotic Properties: Many piperazine derivatives exhibit antipsychotic effects, making them potential candidates for treating schizophrenia and other mental health disorders.
  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial and fungal strains.
  • CNS Activity: Piperazine compounds are also studied for their central nervous system effects, including anxiolytic and antidepressant activities .

The synthesis of 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one generally involves several steps:

  • Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Chloro and Methyl Groups: These groups can be added through electrophilic aromatic substitution reactions on the pyridine rings.
  • Sulfonylation: The methylsulfonyl group can be introduced via sulfonation reactions.
  • Final Hydrochloride Salt Formation: The final product is usually converted into its hydrochloride salt for improved solubility and stability .

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery for neuropsychiatric disorders.
  • Chemical Research: Used as a reference compound in studies related to piperazine chemistry and its derivatives.
  • Biological Studies: Investigated for its effects on neurotransmitter systems and potential therapeutic benefits in treating anxiety and depression .

Interaction studies typically focus on how this compound interacts with biological targets such as receptors or enzymes. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors (e.g., serotonin or dopamine receptors).
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential and safety profile.

Such studies are crucial for determining the efficacy and safety of new pharmaceutical agents derived from this compound.

Several compounds share structural similarities with 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-(4-(Trifluoromethyl)phenyl)piperazinePiperazine core with trifluoromethyl groupEnhanced lipophilicity and potential CNS activity
1-[4-(5-chloro-pyridin-2-yloxy)-piperazin-1-yl]propan-2-oneSimilar piperazine structurePotentially different receptor binding profiles
1-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-ethanonePiperazine with dimethyl substitutionMay exhibit different metabolic pathways

These compounds highlight the structural diversity within the piperazine family while emphasizing the unique features of the target compound, particularly its specific substitutions that may influence its biological activity .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

472.1102673 g/mol

Monoisotopic Mass

472.1102673 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-08-2024

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